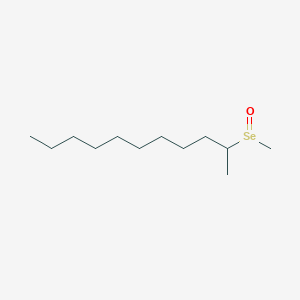

2-(Methaneseleninyl)undecane

Description

2-(Methaneseleninyl)undecane is an organoselenium compound characterized by an undecane backbone substituted with a methaneseleninyl (-Se(O)CH₃) group at the second carbon. While direct studies on this compound are scarce in the provided evidence, its structure suggests applications in organic synthesis, catalysis, or pharmaceuticals, given selenium's role in redox biochemistry .

Properties

CAS No. |

58856-10-3 |

|---|---|

Molecular Formula |

C12H26OSe |

Molecular Weight |

265.30 g/mol |

IUPAC Name |

2-methylseleninylundecane |

InChI |

InChI=1S/C12H26OSe/c1-4-5-6-7-8-9-10-11-12(2)14(3)13/h12H,4-11H2,1-3H3 |

InChI Key |

LQOSUJKAJBCXNK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C)[Se](=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methaneseleninyl)undecane typically involves the reaction of undecane with methaneseleninic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium compound. The process involves:

Reactants: Undecane and methaneseleninic acid.

Conditions: Inert atmosphere (e.g., nitrogen or argon), controlled temperature (usually around 60-80°C), and a suitable solvent (e.g., dichloromethane).

Procedure: The reactants are mixed in the solvent and heated to the desired temperature while maintaining the inert atmosphere. The reaction is monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, incorporating advanced techniques such as continuous flow reactors and automated monitoring systems.

Chemical Reactions Analysis

Types of Reactions

2-(Methaneseleninyl)undecane can undergo various chemical reactions, including:

Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

Substitution: The methaneseleninyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Selenoxide or selenone derivatives.

Reduction: Selenide derivatives.

Substitution: Various substituted undecane derivatives depending on the reagent used.

Scientific Research Applications

2-(Methaneseleninyl)undecane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as in the treatment of certain diseases where selenium compounds are beneficial.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Methaneseleninyl)undecane involves its interaction with biological molecules through the selenium atom. Selenium can form bonds with sulfur-containing amino acids in proteins, affecting their function. The compound may also influence redox reactions within cells, contributing to its antioxidant properties.

Comparison with Similar Compounds

2-Methylundecane

5-Methylundecane

1,7-Dioxaspiro[5.5]undecane Derivatives

- Example : (2S,6R,8S)-8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane

- Molecular Framework : Spirocyclic ether with oxygen atoms at C1 and C5.

- Applications : EAD-active compounds used in ecological studies to mimic floral volatiles for pollinator attraction .

- Key Difference : Oxygenated spiro structures enhance stability and specificity in biological interactions, unlike the selenium-based electrophilicity of 2-(Methaneseleninyl)undecane.

Functional Group Comparison

Volatility and Environmental Presence

- Undecane Derivatives : Linear undecane and its methylated forms (e.g., 2-methylundecane) are prevalent in volatile organic compound (VOC) profiles of unloaded firearms, fish muscle, and indoor environments .

- This compound : Expected to have lower volatility due to the polar seleninyl group, limiting its detection in standard VOC analyses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.